3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid
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Overview
Description
3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid is a complex organic compound that features both acridine and benzoic acid moieties. Acridine derivatives are known for their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
The synthesis of 3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid typically involves multiple steps. One common synthetic route starts with the preparation of acridine derivatives, which can be synthesized from N-phenyl-o-aminobenzoic acid and phosphorus pentachloride, followed by reaction with ammonium carbonate in phenol . The final step involves the coupling of the acridine derivative with ethoxycarbonyl-substituted benzoic acid under specific reaction conditions.
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acridine moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Industry: Acridine derivatives are used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid primarily involves DNA intercalation. This process involves the insertion of the acridine moiety between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This mechanism is particularly relevant in its potential anticancer activity, as it can inhibit the proliferation of cancer cells.
Comparison with Similar Compounds
Similar compounds to 3-[(Acridin-9-YL)amino]-5-[(ethoxycarbonyl)amino]benzoic acid include other acridine derivatives such as:
9-Aminoacridine: Known for its antimicrobial properties and use as a fluorescent dye.
Tacrine: An acridine-based drug used in the treatment of Alzheimer’s disease.
Amsacrine: An anticancer agent that also intercalates with DNA.
What sets this compound apart is its unique combination of acridine and benzoic acid moieties, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
655238-62-3 |
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Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(acridin-9-ylamino)-5-(ethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C23H19N3O4/c1-2-30-23(29)25-16-12-14(22(27)28)11-15(13-16)24-21-17-7-3-5-9-19(17)26-20-10-6-4-8-18(20)21/h3-13H,2H2,1H3,(H,24,26)(H,25,29)(H,27,28) |
InChI Key |
NHOPHVNRMIDBRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)O |
Origin of Product |
United States |
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